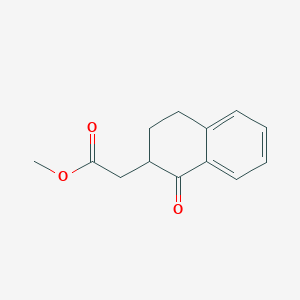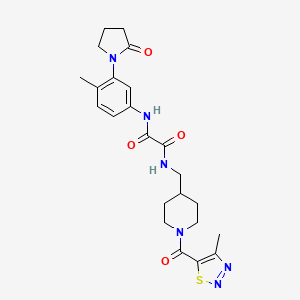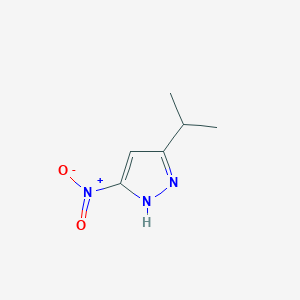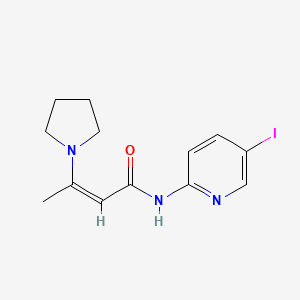![molecular formula C16H18ClNO3 B2450581 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421515-86-7](/img/structure/B2450581.png)
4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide” is likely to be an organic compound containing a benzamide group, a furan ring, and a chloro group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine . The furan ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a chloro group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzamide group could confer some degree of polarity to the molecule, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of similar compounds has been described, emphasizing methods for creating complex molecules with potential biological activities. For instance, research on the synthesis of novel C7-C7, C7-N3, and N3-N3 dimers of related compounds has provided insights into preliminary anti-cancer evaluations against various cancer cell types (Kumar & Lown, 2003). Additionally, the synthesis of substituted benzamides and their evaluation in terms of solubility and thermal properties have contributed to understanding the material characteristics of similar compounds (Liaw et al., 2002).
Biological Activity
- Investigations into the biological activities of compounds structurally related to "4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide" have been carried out. For example, studies on benzamides have shown their potential in inhibiting mycobacterial, bacterial, and fungal strains, as well as their effect on photosynthetic electron transport in chloroplasts, indicating a broad spectrum of biological activity (Imramovský et al., 2011).
Potential Therapeutic Applications
- Research has also been directed toward exploring the therapeutic applications of related compounds, such as their use in anti-inflammatory and analgesic treatments. The synthesis of novel compounds derived from natural products has shown significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Herbicidal Activity
- Additionally, the exploration of herbicidal activities of benzamides reveals their potential utility in agricultural applications. The study of a group of benzamides, including similar structures, has demonstrated herbicidal activity against annual and perennial grasses, highlighting their potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
作用機序
Target of Action
The primary target of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction potentially inhibits the activity of the SDH enzyme, altering the normal function of the citric acid cycle and the electron transport chain.
Result of Action
The inhibition of the SDH enzyme by this compound can lead to a decrease in ATP production within cells. This decrease can affect various cellular processes, potentially leading to cell death. The compound has shown promising antifungal activity against certain fungi, such as Valsa mali and Sclerotinia sclerotiorum .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-9-14(11(2)21-10)15(19)7-8-18-16(20)12-3-5-13(17)6-4-12/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVIHUXWUOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)


![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)
![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)

![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)
![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)
